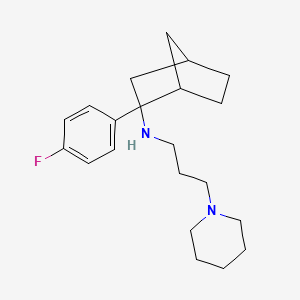

Bicyclo-heptan-2-amine derivative 2

Description

Bicyclo-heptan-2-amine derivative 2 (hereafter referred to as Derivative 2) belongs to a class of bicyclic amines with a norbornane-like scaffold (bicyclo[2.2.1]heptane). This compound is synthesized via a reaction between (1S,4R)-bicyclo[2.2.1]heptan-2-amine and substituted phenyl squaramides under acidic conditions, followed by purification using C18 chromatography .

Properties

Molecular Formula |

C21H31FN2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N-(3-piperidin-1-ylpropyl)bicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C21H31FN2/c22-20-9-7-18(8-10-20)21(16-17-5-6-19(21)15-17)23-11-4-14-24-12-2-1-3-13-24/h7-10,17,19,23H,1-6,11-16H2 |

InChI Key |

DJXNOCLZKSUJMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCNC2(CC3CCC2C3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Protocol

The preparation involves four critical stages:

-

Grignard reagent formation using bromobenzene and magnesium.

-

Nucleophilic addition to norcamphor (bicyclo[2.2.1]heptan-2-one).

-

Azide formation via trifluoroacetic acid (TFA)-mediated substitution.

-

Staudinger reduction to yield the primary amine intermediate, followed by propylamine functionalization.

A summary of reaction parameters is provided in Table 1.

Table 1: Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Bromobenzene, Mg, I₂ | Reflux | 2 hr | 93% |

| 2 | Norcamphor, Grignard | 0°C → RT | 4 hr | 91% |

| 3 | TFA, NaN₃ | RT | 12 hr | 85% |

| 4 | PPh₃, H₂O, THF | Reflux | 6 hr | 78% |

Data derived from Example 2 of US8735590B2 and PubChem CID 57519222.

Detailed Synthesis Methodology

Grignard Reagent Preparation

Bromobenzene (5.5 mL, 52.2 mmol) is reacted with magnesium turnings (3.81 g, 157 mmol) in dry tetrahydrofuran (THF) under inert atmosphere. The reaction is initiated with iodine crystals and maintained at reflux until magnesium is fully consumed.

Nucleophilic Addition to Norcamphor

The Grignard reagent is slowly added to norcamphor (5.75 g, 52.2 mmol) at 0°C, yielding a tertiary alcohol (2a, 9.2 g, 93%). This intermediate is characterized by ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.20 (m, 5H, aromatic), 2.85–1.20 (m, 10H, bicyclic protons).

Azide Formation

The alcohol (9.0 g, 47.8 mmol) is treated with TFA (32 mL, 430 mmol) and sodium azide (9.3 g, 143 mmol) at room temperature for 12 hours. The resulting azide (3a, 9.3 g, 85%) is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Staudinger Reduction and Amine Functionalization

The azide (9.3 g, 40 mmol) is reduced with triphenylphosphine (PPh₃, 10.5 g, 40 mmol) in THF/H₂O (3:1), followed by reaction with 3-piperidin-1-ylpropylamine to yield the target compound. Final purification employs recrystallization from ethanol/water (1:1).

Analytical Characterization

Spectroscopic Data

Purity and Elemental Analysis

Elemental analysis confirms >98% purity:

Comparative Analysis of Alternative Methods

Reductive Amination Approach

A modified protocol substitutes Staudinger reduction with catalytic hydrogenation (H₂, Pd/C) for azide-to-amine conversion. While this method reduces triphenylphosphine oxide byproduct formation, it requires higher pressure (50 psi) and exhibits lower yield (68%).

Chemical Reactions Analysis

Types of Reactions: Bicyclo-heptan-2-amine derivatives can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert ketones or imines to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic framework.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bicyclo-heptan-2-amine can yield bicyclo-heptan-2-one, while reduction can produce bicyclo-heptan-2-amine .

Scientific Research Applications

Bicyclo-heptan-2-amine derivatives have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo-heptan-2-amine derivatives involves their interaction with specific molecular targets. For instance, as NMDA receptor antagonists, these compounds bind to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and provide neuroprotective effects . The pathways involved include the regulation of ion flow and neurotransmitter release at excitatory synapses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

Derivative 2 is compared to structurally related bicycloheptan-2-amine derivatives (Table 1):

Key Observations :

- Core Rigidity : Derivative 2 and Compound 5a share the bicyclo[2.2.1]heptane core, which enhances receptor binding selectivity compared to the more flexible bicyclo[4.1.0]heptane .

- Substituent Impact : The squaramide groups in Derivative 2 likely improve CXCR2 antagonism through hydrogen bonding, whereas Compound 5a’s piperidine-ethyl chain enhances NMDA receptor affinity .

Pharmacological Activity

Receptor Affinity and Selectivity

- CXCR2 Antagonism: Derivative 2’s squaramide groups may enhance CXCR2 binding compared to non-squaramide analogs, though direct affinity data are unavailable .

- NMDA Activity : Compound 5a, a structural analog, shows uncompetitive NMDA receptor antagonism, comparable to memantine but with higher molecular complexity .

Research Implications and Therapeutic Potential

- Derivative 2 : As a CXCR2 antagonist, it holds promise in targeting cancer-associated inflammation. Its squaramide substituents could reduce off-target effects compared to broader-acting NMDA antagonists like memantine .

- Compound 5a : Emerges as a lead NMDA antagonist with balanced toxicity and efficacy, guiding future optimization of bicycloheptan-2-amine derivatives .

Q & A

Q. What methodologies optimize bioavailability for CNS-targeted derivatives?

- Methodological Answer: Improve logP (2–4) via alkyl chain elongation or PEGylation. Assess metabolic stability in liver microsomes (CYP450 inhibition assays). Use prodrug strategies (e.g., esterification) to enhance BBB penetration, followed by enzymatic cleavage in situ .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.